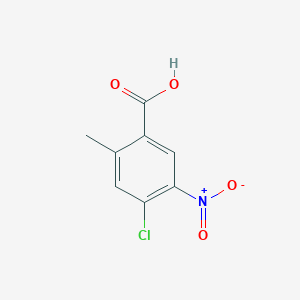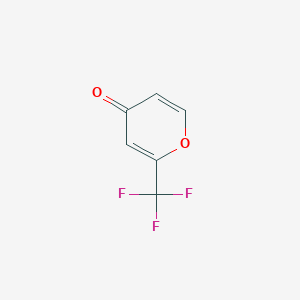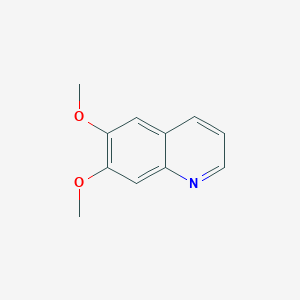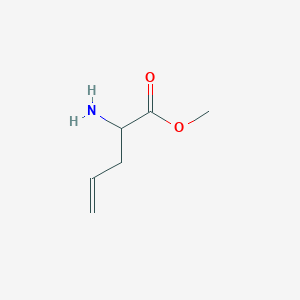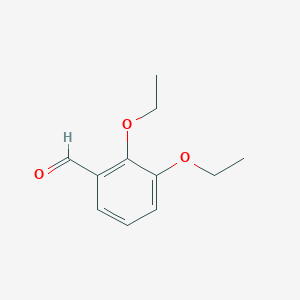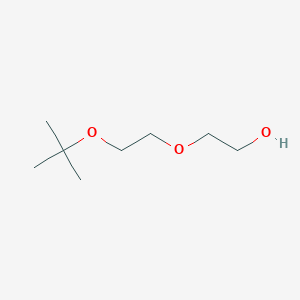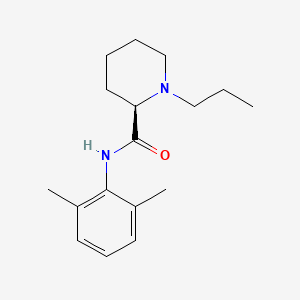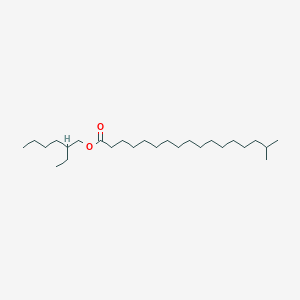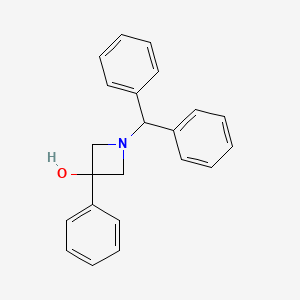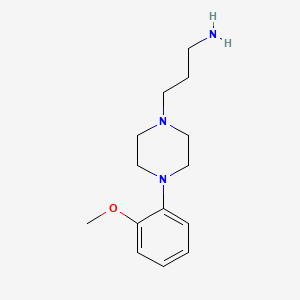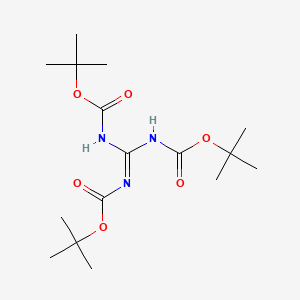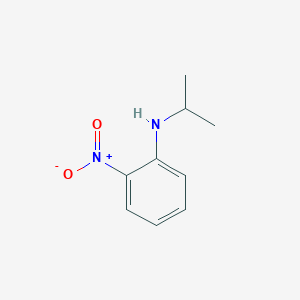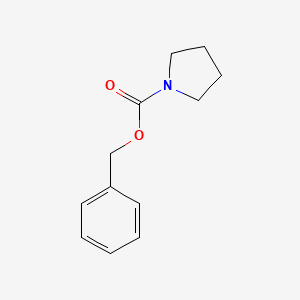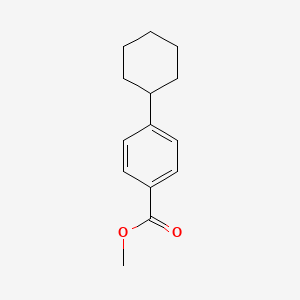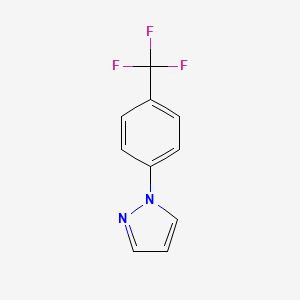
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a ω-TA derived from Vitreoscilla stercoraria DSM 513 (VsTA) which was applied to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine ((S)-TPE), a pharmaceutical intermediate of chiral amine .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis in Medicinal Chemistry : Pyrazoles, including variants like 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole, are synthesized for applications in agrochemical and medicinal chemistry. They serve as pesticides, anti-inflammatory medications, and antitumor drugs. The synthesis of such pyrazoles involves acid-catalyzed reactions, yielding compounds with potential medicinal properties (Lam et al., 2022).
Antimicrobial Properties : New series of pyrazole derivatives demonstrate broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These are synthesized via specific chemical reactions, such as the Vilsmeier–Haack formylation, indicating their potential in antimicrobial drug development (Bhat et al., 2016).
Catalytic and Chemical Applications
- Catalyzed Cross-Coupling Reactions : Pyrazole derivatives, like this compound, are used in Pd-catalyzed cross-coupling reactions. These reactions are crucial in synthesizing various functionalized pyrazole compounds, highlighting their role in complex chemical syntheses (Arbačiauskienė et al., 2009).
Biological and Antimicrobial Activity
Antibacterial Activity : Certain pyrazole analogues, including this compound derivatives, exhibit antibacterial properties against various bacterial strains. This positions them as candidates for developing new antimicrobial agents (Leelakumar et al., 2022).
Synthesis for Biologically Active Compounds : Derivatives of this compound serve as intermediates in synthesizing biologically active compounds, particularly in cancer therapy. These derivatives are used in molecular targeted anticancer drugs, showcasing their significance in medicinal chemistry (Liu et al., 2017).
Material Science and Photophysics
Phosphorescence in Iridium Complexes : Pyrazole derivatives are incorporated into heteroleptic Ir(III) metal complexes to attain efficient, room-temperature blue phosphorescence. This application is significant in material science, particularly in the development of phosphorescent materials (Yang et al., 2005).
Solid Emitters and Fluorescence Switching : Pyrazole compounds are used to develop organic crystalline solids with efficient deep-blue fluorescence. These materials offer insights into fluorescence mechanisms and have applications in fluorescence "ON/OFF" switching, important in optoelectronics and sensor technologies (Tang et al., 2016).
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group have been found in many fda-approved drugs . For instance, fluoxetine, a drug that contains a trifluoromethyl group, blocks the reuse of serotonin by blocking the reuptake transporter protein located in the presynaptic terminal .
Mode of Action
For example, fluoxetine, a drug with a trifluoromethyl group, acts by blocking the reuptake of serotonin, thereby increasing the amount of serotonin in the brain .
Biochemical Pathways
For instance, 1-(4-(Trifluoromethyl)phenyl)ethanol enantiomers were resolved through lipase-catalyzed transesterification in organic solvents .
Result of Action
For example, fluoxetine, a drug with a trifluoromethyl group, can increase the amount of serotonin in the brain, which can help improve mood and decrease anxiety and panic attacks .
Action Environment
For example, certain conditions such as temperature, enzyme dosage, substrate ratio, and time can affect the lipase-catalyzed transesterification of 1-(4-(Trifluoromethyl)phenyl)ethanol .
Analyse Biochimique
Biochemical Properties
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole has been found to interact with enzymes such as lipase PS from Pseudomonas cepacia . This enzyme was selected as the best biological catalyst for the transesterification of 1-(4-(Trifluoromethyl)phenyl)ethanol enantiomers in organic solvents . The nature of these interactions involves the use of vinyl acetate as the acyl donor for the transesterification in isooctane .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes. For instance, it has been shown to participate in lipase-catalyzed transesterification reactions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound over time are subject to various factors such as temperature, enzyme dosage, substrate ratio, and time
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIQISUWMZRLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459076 | |
| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207797-05-5 | |
| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

